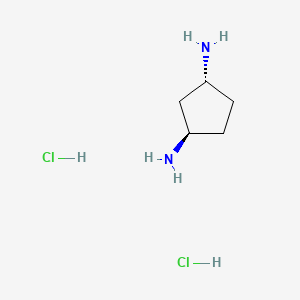

trans-Cyclopentane-1,3-diamine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

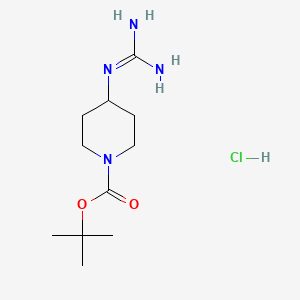

“trans-Cyclopentane-1,3-diamine dihydrochloride” is a chemical compound with the CAS Number: 1799439-22-7 . It has a molecular weight of 173.08 and is typically found as a white to off-white powder or crystals .

Synthesis Analysis

A novel and green route for the synthesis of cyclopentane-1,3-diamine (CPDA) from hemicellulosic feedstock has been established . The successful multi-step synthesis comprises:Physical And Chemical Properties Analysis

“trans-Cyclopentane-1,3-diamine dihydrochloride” is a white to off-white powder or crystals . It has a molecular weight of 173.08 .Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

This application falls under the field of Green Chemistry .

Summary of the Application

Cyclopentane-1,3-diamine (CPDA) is used in the synthesis of bifunctional monomers for poly-condensation . These monomers are synthesized by reacting diastereomerically pure cis- and trans-isomers of CPDA with bio-based lactones and 5-(hydroxymethyl)furfural (HMF) .

Methods of Application or Experimental Procedures

The synthesis of CPDA from hemicellulosic feedstock involves several steps :

Results or Outcomes

The result of this process is the production of novel bifunctional diol monomers with internal amide and imine groups . One of these monomers, derived using γ-valerolactone (GVL), was successfully applied in the synthesis of polyurethanes .

2. Application in Chiral Ligands, Receptors, and Biologically Active Compounds

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

Trans-cyclopentane-1,2-diamine has been used as a scaffold for chiral ligands, receptors, and biologically active compounds . Despite its early description, trans-cyclopentane-1,2-diamine has been underestimated historically due to its non-commercial availability, extreme instability, and complexity of the classical reported syntheses .

Results or Outcomes

The recent development of novel and efficient synthetic approaches has stimulated renewed interest in this chiral motif for a broad range of applications . The outcomes of these applications are not detailed in the source .

2. Application in Chiral Ligands, Receptors, and Biologically Active Compounds

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

Trans-cyclopentane-1,2-diamine has been used as a scaffold for chiral ligands, receptors, and biologically active compounds . Despite its early description, trans-cyclopentane-1,2-diamine has been underestimated historically due to its non-commercial availability, extreme instability, and complexity of the classical reported syntheses .

Results or Outcomes

The recent development of novel and efficient synthetic approaches has stimulated renewed interest in this chiral motif for a broad range of applications . The outcomes of these applications are not detailed in the source .

Safety And Hazards

Zukünftige Richtungen

While specific future directions for “trans-Cyclopentane-1,3-diamine dihydrochloride” are not available in the search results, it’s worth noting that there has been renewed interest in cyclopentane-1,2-diamine, a related compound, for a broad range of applications . This suggests potential future research directions for “trans-Cyclopentane-1,3-diamine dihydrochloride” as well.

Eigenschaften

IUPAC Name |

(1R,3R)-cyclopentane-1,3-diamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.2ClH/c6-4-1-2-5(7)3-4;;/h4-5H,1-3,6-7H2;2*1H/t4-,5-;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQEZIVFRVHUPSU-ALUAXPQUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@@H]1N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-Cyclopentane-1,3-diamine dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Oxo[(5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)amino]acetic acid](/img/structure/B592292.png)

![Tert-butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B592302.png)

![tert-Butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B592304.png)

![tert-Butyl 4-hydroxy-7,8-dihydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine-9(10H)-carboxylate](/img/structure/B592315.png)